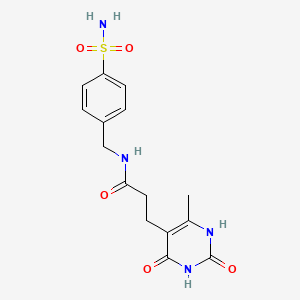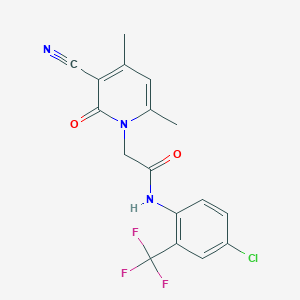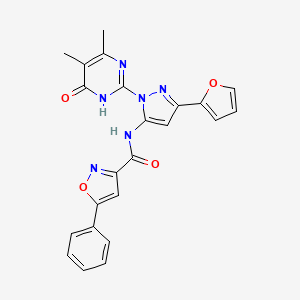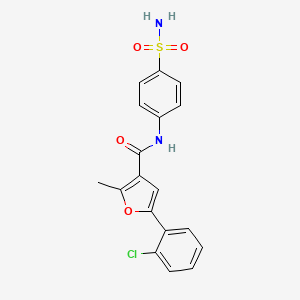
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is a hybrid molecule that appears to be designed for therapeutic purposes, potentially as an anticonvulsant agent. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. For instance, the presence of a tetrahydropyrimidinyl moiety is a common feature in the compounds studied for their anticonvulsant activities . Additionally, the sulfamoylbenzyl group is reminiscent of the benzenesulfonamide moiety found in potent A2B adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related compounds involves the coupling of propanoic acid derivatives with appropriately substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI) . Although the exact synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide is not detailed, it is likely that a similar synthetic strategy could be employed, with modifications to incorporate the specific tetrahydropyrimidinyl and sulfamoylbenzyl components.
Molecular Structure Analysis
The molecular structure of compounds with tetrahydropyrimidinyl moieties, such as the ones described in the papers, is crucial for their biological activity. The tetrahydropyrimidinyl group is a key pharmacophore in the design of anticonvulsant agents . The presence of a sulfamoylbenzyl group, as seen in A2B adenosine receptor antagonists, suggests potential for receptor selectivity and binding affinity .
Chemical Reactions Analysis
The chemical reactivity of such compounds would be influenced by the functional groups present. The dioxo moiety in the tetrahydropyrimidinyl ring could be involved in hydrogen bonding, which is important for receptor binding. The sulfamoyl group could also participate in similar interactions, potentially enhancing the compound's affinity for its target . The benzyl group may provide additional hydrophobic interactions, further influencing the binding properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility due to the presence of both hydrophobic (benzyl) and hydrophilic (sulfamoyl) groups. The molecular weight and lipophilicity would be important factors in determining the compound's absorption and distribution properties. Compounds with similar structures have shown improved absorption properties, which is a desirable feature for oral medications . The stability of the compound could be influenced by the susceptibility of the dioxo group to metabolic transformations, as seen in related compounds .
Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the efficacy of sulfadimethoxine, a compound related to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, in combating bacterial infections in poultry. It has been shown to be effective against coccidiosis and various bacterial diseases in chickens and turkeys when used in feed or drinking water (Mitrović et al., 1971).
Adenosine Receptor Antagonism
A series of compounds including 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, closely related to the core structure of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, were identified as potent A2B adenosine receptor antagonists. These compounds were evaluated for their binding affinities towards human adenosine receptors, showing high selectivity and potency, especially for the A2B receptor (Esteve et al., 2006).
Antitumor Activity
The synthesis and antitumor activity of compounds with a similar structure to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been explored. These compounds are potent inhibitors of mammalian dihydrofolate reductase and have shown significant activity against certain types of cancer in preclinical models (Grivsky et al., 1980).
Carbonic Anhydrase Inhibition
Research has also explored the inhibition of carbonic anhydrase isozymes by compounds incorporating the tetrahydropyrimidin-2-ylidene ligand, similar in structure to 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide. These inhibitors have potential applications in treating conditions like glaucoma by reducing intraocular pressure through the inhibition of carbonic anhydrase in the eye (Casini et al., 2002).
Propriétés
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-12(14(21)19-15(22)18-9)6-7-13(20)17-8-10-2-4-11(5-3-10)25(16,23)24/h2-5H,6-8H2,1H3,(H,17,20)(H2,16,23,24)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVOUPGKMNUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-sulfamoylbenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)


![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)


![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)